molecular formula C12H12O4 B1440178 4-(2-Cyclopropyl-2-oxoethoxy)benzoic acid CAS No. 1204296-48-9

4-(2-Cyclopropyl-2-oxoethoxy)benzoic acid

Cat. No.: B1440178
CAS No.: 1204296-48-9
M. Wt: 220.22 g/mol
InChI Key: XIWULNQPHBRBCJ-UHFFFAOYSA-N
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Description

4-(2-Cyclopropyl-2-oxoethoxy)benzoic acid is a synthetically derived benzoic acid derivative featuring a cyclopropyl ketone moiety connected via an ether linkage. This specific molecular architecture, which incorporates both a carboxylic acid functional group and a rigid cyclopropyl ring, makes it a valuable intermediate in medicinal chemistry and drug discovery research. Its structural features are characteristic of compounds investigated for metabolic disease therapeutics, with similar benzoic acid and benzamide derivatives being explored as antidiabetic agents and for managing cholesterol and lipid disorders . The compound's mechanism of action is likely multi-factorial. The benzoic acid core can contribute to antioxidant and anti-inflammatory activities, as demonstrated by related compounds shown to attenuate hepatotoxicity and lipid abnormalities in experimental models via anti-inflammatory and antioxidant mechanisms . Furthermore, structurally complex benzamide derivatives have been identified as inhibitors of specific targets like plasminogen activator inhibitor-1 (PAI-1), which is implicated in fibrinolysis and metabolic syndromes . As a building block, it can be used to develop more complex molecules targeting peroxisome proliferator-activated receptors (PPARs) for conditions such as insulin resistance, type 2 diabetes, and dyslipidemia . This product is supplied for non-human research applications only. It is not intended for diagnostic, therapeutic, or veterinary uses. Researchers should handle this material with appropriate safety precautions in a controlled laboratory setting.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-(2-cyclopropyl-2-oxoethoxy)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12O4/c13-11(8-1-2-8)7-16-10-5-3-9(4-6-10)12(14)15/h3-6,8H,1-2,7H2,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XIWULNQPHBRBCJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C(=O)COC2=CC=C(C=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 4 2 Cyclopropyl 2 Oxoethoxy Benzoic Acid and Its Analogs

Established Synthetic Routes and Reaction Optimizations for the Core Structure

The synthesis of the 4-(2-cyclopropyl-2-oxoethoxy)benzoic acid core structure is primarily achieved through a multi-step process that leverages classical organic reactions. The key steps involve the formation of an ether linkage and the management of the carboxylic acid functional group.

Alkylation and Esterification Reactions in the Synthesis of the Ether Linkage

The formation of the ether bond in this compound is typically accomplished via a Williamson ether synthesis. This method involves the reaction of a phenoxide with an alkyl halide. In this specific synthesis, the starting materials are a derivative of 4-hydroxybenzoic acid and a halo-substituted cyclopropyl (B3062369) ketone, such as 2-chloro-1-cyclopropylethanone.

A common strategy begins with an ester of 4-hydroxybenzoic acid, for example, methyl-4-hydroxybenzoate. This ester is dissolved in a polar aprotic solvent like dimethylformamide (DMF). A base, typically potassium carbonate (K2CO3), is added to deprotonate the phenolic hydroxyl group, forming a more nucleophilic phenoxide. A catalytic amount of potassium iodide (KI) may also be added to facilitate the reaction by in situ conversion of the chloro-ketone to the more reactive iodo-ketone. The reaction mixture is then heated under reflux for several hours to drive the alkylation to completion mdpi.com. Upon cooling, the product is typically isolated by precipitation in cold water mdpi.com. The initial use of an esterified benzoic acid is a crucial part of the strategy, as it protects the carboxylic acid group during the alkylation step.

Following the formation of the ether linkage, the ester group must be hydrolyzed to yield the final carboxylic acid. This is generally achieved by refluxing the ester intermediate with a base such as potassium hydroxide (B78521) (KOH) in an alcoholic solvent like ethanol (B145695) mdpi.com. The reaction is monitored until completion, after which the mixture is acidified to precipitate the final product, this compound mdpi.com.

Table 1: Representative Conditions for Williamson Ether Synthesis Step
Reactant 1Reactant 2BaseSolventCatalystCondition
Methyl-4-hydroxybenzoate2-chloro-1-cyclopropylethanoneK2CO3DMFKIReflux, 12h

Carboxylic Acid Functionalization and Protecting Group Strategies

The carboxylic acid moiety is highly reactive and can interfere with the base-mediated Williamson ether synthesis. Therefore, a protecting group strategy is essential for a successful synthesis. The most common approach is to use an ester, such as a methyl or ethyl ester, to protect the carboxylic acid. libretexts.org

Methyl esters are particularly useful as they are readily prepared and are stable under the basic conditions of the ether synthesis but can be easily removed afterward libretexts.org. The protection is achieved by starting with methyl-4-hydroxybenzoate instead of 4-hydroxybenzoic acid. This prevents the carboxylate anion from forming, which could otherwise compete with the phenoxide as a nucleophile, leading to unwanted side products.

Deprotection is the final step after the ether linkage is successfully formed. Saponification, using a base like NaOH or KOH followed by acidic workup, is the standard method for cleaving the methyl ester and liberating the carboxylic acid mdpi.comlibretexts.org. The choice of protecting group is critical and must be orthogonal to the other functional groups in the molecule, meaning it can be removed without affecting the newly formed ether or the cyclopropyl ketone moiety uchicago.edu.

Derivatization Strategies for Structural Modification and Diversification

The core structure of this compound possesses a carboxylic acid group that serves as a convenient handle for further chemical modifications, allowing for the synthesis of a wide array of derivatives.

Synthesis of Amide and Ester Derivatives of this compound

Amide Derivatives: Amide derivatives are commonly synthesized from the parent carboxylic acid. A robust method involves the conversion of the carboxylic acid to a more reactive acyl chloride. This is typically achieved by treating this compound with thionyl chloride (SOCl2) or oxalyl chloride, often in an inert solvent like dichloromethane (B109758) (DCM) mdpi.com. The resulting acyl chloride is then reacted with a primary or secondary amine in the presence of a base, such as triethylamine (B128534) or pyridine, to neutralize the HCl byproduct and drive the reaction to completion mdpi.com. This Schotten-Baumann-type reaction is a versatile method for creating a library of amide derivatives by varying the amine component mdpi.comnih.govresearchgate.net.

Ester Derivatives: Ester derivatives can be prepared through several methods. The classic Fischer-Speier esterification involves reacting the carboxylic acid with an alcohol under acidic catalysis (e.g., concentrated H2SO4) researchgate.net. This is an equilibrium-driven process, and excess alcohol or removal of water is often required to achieve high yields ijstr.orgresearchgate.net. Alternatively, the acyl chloride intermediate described for amide synthesis can be reacted with an alcohol to form the corresponding ester ontosight.ai. This method is often faster and not reversible. Another approach is to use coupling agents that activate the carboxylic acid, facilitating its reaction with an alcohol.

Table 2: Examples of Potential Amide and Ester Derivatives
Derivative TypeReactantGeneral Method
N-propyl amidePropylamineAcyl chloride formation followed by reaction with amine
N,N-diethyl amideDiethylamineAcyl chloride formation followed by reaction with amine
Ethyl esterEthanolFischer Esterification
Benzyl esterBenzyl alcoholFischer Esterification or Acyl Chloride Method

Introduction of Diverse Chemical Scaffolds for Analog Generation

Generating analogs of this compound involves modifying its core structure. This can be achieved by using different starting materials in the established synthetic route.

Modification of the Benzoic Acid Ring: One can start with substituted 4-hydroxybenzoic acids to introduce various functional groups onto the aromatic ring nih.govresearchgate.netnih.govnih.gov. For instance, using 3-fluoro-4-hydroxybenzoic acid would lead to an analog with a fluorine substituent on the phenyl ring nih.gov.

Modification of the Ketone Moiety: The cyclopropyl group can be replaced by other chemical entities by using different α-haloketones in the initial alkylation step. For example, reacting methyl-4-hydroxybenzoate with chloroacetone (B47974) would yield an analog with a methyl ketone instead of a cyclopropyl ketone.

Modification of the Ether Linkage: While more complex, the ether linkage itself could be altered, for instance, by replacing the oxygen with sulfur to create a thioether analog.

This modular approach to synthesis allows for the systematic exploration of the chemical space around the parent compound, enabling the generation of analogs with potentially different properties nih.gov.

Exploration of Novel Synthetic Approaches and Catalyst Development

While classical methods are effective, research into novel synthetic pathways and more efficient catalysts is ongoing.

One area of exploration is the development of more environmentally benign catalytic systems. For the esterification of the carboxylic acid, solid acid catalysts such as modified Montmorillonite K10 clay have been shown to be effective alternatives to corrosive mineral acids like H2SO4 ijstr.org. These catalysts are often reusable and can simplify product purification ijstr.org.

For the synthesis of the core structure, novel routes to key intermediates could be explored. The Corey-Chaykovsky reaction, for example, provides a method for synthesizing cyclopropanes from α,β-unsaturated ketones (chalcones) using sulfur ylides nih.gov. A potential alternative route could involve synthesizing a 4-(3-aryl-acryloyl)oxy-benzoic acid derivative and then performing a cyclopropanation reaction to form the cyclopropyl ketone moiety in a later step nih.gov.

Furthermore, catalytic oxidation methods offer an alternative for synthesizing the benzoic acid moiety itself. For instance, a catalytic system based on cobalt acetate (B1210297) can be used for the selective oxidation of a corresponding p-tolyl precursor to the benzoic acid researchgate.net. Such an approach could be integrated into a broader strategy for creating diverse analogs.

Advanced Spectroscopic and Analytical Characterization for Research Purity and Structure

Elucidation of Molecular Structure by Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the precise atomic connectivity and chemical environment of a molecule. For 4-(2-Cyclopropyl-2-oxoethoxy)benzoic acid, both ¹H and ¹³C NMR would be utilized.

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals corresponding to each unique proton in the molecule. The aromatic protons on the benzoic acid ring would typically appear as two doublets in the downfield region (δ 7.0-8.2 ppm) due to the para-substitution pattern. The methylene (B1212753) protons of the ethoxy chain (O-CH₂-C=O) would likely resonate as a singlet in the range of δ 4.5-5.5 ppm. The methine proton of the cyclopropyl (B3062369) group adjacent to the carbonyl would be shifted downfield (δ 2.0-3.0 ppm), while the methylene protons of the cyclopropyl ring would appear as complex multiplets in the upfield region (δ 0.8-1.5 ppm).

¹³C NMR Spectroscopy: The carbon NMR spectrum would provide complementary information, with distinct peaks for each carbon atom. The carbonyl carbons of the carboxylic acid and the ketone would be the most downfield signals (δ 165-210 ppm). The aromatic carbons would appear in the δ 110-165 ppm range, with the carbon attached to the carboxyl group and the ether linkage showing distinct chemical shifts. The methylene carbon of the ethoxy group would be expected around δ 60-70 ppm, and the carbons of the cyclopropyl ring would be found in the upfield region (δ 5-30 ppm).

Expected ¹H NMR Chemical Shifts Expected ¹³C NMR Chemical Shifts
Aromatic Protons: δ 7.0-8.2 ppm (two doublets)Carboxylic Acid Carbonyl: δ 165-175 ppm
Methylene Protons (O-CH₂): δ 4.5-5.5 ppm (singlet)Ketone Carbonyl: δ 200-210 ppm
Cyclopropyl Methine Proton: δ 2.0-3.0 ppm (multiplet)Aromatic Carbons: δ 110-165 ppm
Cyclopropyl Methylene Protons: δ 0.8-1.5 ppm (multiplets)Methylene Carbon (O-CH₂): δ 60-70 ppm
Carboxylic Acid Proton: δ 10.0-13.0 ppm (broad singlet)Cyclopropyl Carbons: δ 5-30 ppm

Mass Spectrometric Analysis for Molecular Weight Confirmation and Fragmentation Patterns

Mass spectrometry (MS) is a powerful technique used to determine the molecular weight and elemental composition of a compound. For this compound (C₁₂H₁₂O₄), the expected exact mass is 220.0736 g/mol . High-resolution mass spectrometry (HRMS) would be used to confirm this value with high accuracy.

Electron ionization (EI) or electrospray ionization (ESI) techniques would be employed. The resulting mass spectrum would show a prominent molecular ion peak ([M]⁺ or [M+H]⁺) at m/z 220 or 221, respectively. The fragmentation pattern would provide further structural confirmation. Expected fragmentation pathways could include the loss of the cyclopropyl group, cleavage of the ether bond, and decarboxylation of the benzoic acid moiety, leading to characteristic fragment ions.

Vibrational and Electronic Spectroscopy (IR, UV-Vis) for Functional Group Identification

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation at specific vibrational frequencies. The IR spectrum of this compound would exhibit several characteristic absorption bands. A broad O-H stretching band for the carboxylic acid would be expected in the region of 2500-3300 cm⁻¹. Two distinct C=O stretching bands would be observed: one for the carboxylic acid carbonyl around 1700-1725 cm⁻¹ and another for the ketone carbonyl at a slightly lower wavenumber, typically 1680-1700 cm⁻¹. The C-O stretching of the ether linkage would appear in the 1200-1300 cm⁻¹ region. Aromatic C=C stretching vibrations would be seen around 1450-1600 cm⁻¹.

Functional Group Expected IR Absorption (cm⁻¹)
Carboxylic Acid O-H2500-3300 (broad)
Carboxylic Acid C=O1700-1725
Ketone C=O1680-1700
Ether C-O1200-1300
Aromatic C=C1450-1600

UV-Vis Spectroscopy: Ultraviolet-visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. Benzoic acid and its derivatives typically exhibit characteristic absorption bands. For this compound, two main absorption maxima would be expected, corresponding to the π→π* transitions of the benzene (B151609) ring. These are often referred to as the B-band (around 230 nm) and the C-band (a weaker, broader band around 270-280 nm). The exact position and intensity of these bands can be influenced by the solvent and the substituents on the benzene ring.

Chromatographic Techniques for Purity Assessment and Isolation

Chromatographic methods are essential for assessing the purity of a compound and for its isolation from reaction mixtures.

High-Performance Liquid Chromatography (HPLC)

HPLC is a widely used technique for the separation, identification, and quantification of components in a mixture. A reversed-phase HPLC method would be suitable for analyzing this compound. A C18 column would likely be used with a mobile phase consisting of a mixture of an aqueous buffer (e.g., water with a small amount of trifluoroacetic acid or formic acid) and an organic solvent such as acetonitrile (B52724) or methanol. The compound would be detected using a UV detector, typically set at one of the absorption maxima determined by UV-Vis spectroscopy (e.g., 230 nm or 254 nm). A single, sharp peak in the chromatogram would indicate a high degree of purity.

Ultra-Performance Liquid Chromatography (UPLC)

UPLC is an advancement of HPLC that uses smaller particle size columns, providing higher resolution, faster analysis times, and greater sensitivity. The principles of separation are the same as in HPLC, but the improved efficiency of UPLC allows for more accurate purity assessments and the detection of even minor impurities. A similar reversed-phase methodology as described for HPLC would be employed.

Investigation of Biological Activities and Underlying Mechanisms of Action

In Vitro Mechanistic Studies of 4-(2-Cyclopropyl-2-oxoethoxy)benzoic acid

No studies were found that investigated the in vitro mechanisms of this compound.

Enzyme Inhibition and Activation Assays

There is no available research detailing the effects of this compound on enzyme activity. Specifically, no data exists regarding its potential to inhibit or activate enzymes such as p38 kinases or dihydroorotate (B8406146) dehydrogenase.

Receptor Binding and Modulation Studies

Information regarding the interaction of this compound with cellular receptors is not present in the public domain. Consequently, its capacity for binding to and modulating G-protein coupled receptors, including the FFA3 receptor, remains unknown.

Cellular Pathway Analysis and Signaling Investigations

No studies have been published that analyze the impact of this compound on cellular pathways or signaling cascades.

Preclinical Biological Evaluation in Model Systems

There is a complete lack of preclinical data from in vivo or ex vivo models for this compound.

In Vivo Studies in Relevant Animal Models

No in vivo studies in animal models have been reported for this compound. Therefore, its effects on physiological or pathological processes, such as inflammatory responses or microbial infections, have not been evaluated.

Ex Vivo Assessment in Isolated Tissues and Organs

Similarly, no ex vivo assessments of this compound in isolated tissues or organs have been documented in scientific literature.

Structure-Activity Relationship (SAR) Studies

Rational Design and Synthesis of Analogs for SAR Profiling

The foundation of any SAR study lies in the rational design and synthesis of a library of analogs. For this compound, this process would involve the independent and combined modification of its three main structural components: the benzoic acid ring, the ether linkage, and the cyclopropyl (B3062369) ketone moiety.

The benzoic acid group is a common feature in many biologically active molecules, often serving as a crucial interaction point with protein targets, for instance, through the formation of salt bridges or hydrogen bonds. The rational design of analogs would explore:

Positional Isomers: Moving the ethoxy-ketone substituent to the meta (position 3) or ortho (position 2) of the benzoic acid. This would probe the spatial requirements of the binding pocket.

Bioisosteric Replacement: Replacing the carboxylic acid with other acidic functional groups such as a tetrazole, a hydroxamic acid, or a sulfonamide. These changes would modulate the acidity (pKa) and hydrogen bonding capacity of the molecule.

Ring Substitution: Introducing various substituents (e.g., halogens, alkyl, alkoxy, nitro groups) onto the phenyl ring. These modifications would alter the electronic properties (electron-donating or electron-withdrawing) and lipophilicity of the compound.

The ether linkage provides a degree of conformational flexibility. Analogs could be synthesized to:

Vary the Linker Length: Replacing the ethoxy group with methoxy (B1213986) or propoxy linkers to assess the optimal distance between the benzoic acid and the cyclopropyl ketone.

Introduce Rigidity: Incorporating features like a double bond or a small ring system into the linker to restrict conformational freedom, which can sometimes lead to an increase in potency.

The cyclopropyl ketone is a distinctive feature. Its role in biological activity could be investigated by:

Altering the Ketone: Reducing the ketone to an alcohol or converting it to an oxime or hydrazone to understand the importance of the carbonyl group as a hydrogen bond acceptor.

Modifying the Cyclopropyl Ring: Replacing the cyclopropyl group with other small cycloalkyl rings (e.g., cyclobutyl, cyclopentyl) or acyclic alkyl groups (e.g., isopropyl, tert-butyl) to probe the steric and electronic contributions of the strained three-membered ring.

The synthesis of these analogs would likely be achieved through multi-step synthetic sequences, for example, by reacting a substituted 4-hydroxybenzoic acid ester with a halo-ketone derivative followed by hydrolysis of the ester to yield the final benzoic acid analog.

Identification of Key Pharmacophoric Features and Substructural Contributions

Once a library of analogs is synthesized and their biological activities are determined, the next step is to identify the key pharmacophoric features. A pharmacophore is the three-dimensional arrangement of essential chemical features that a molecule must possess to exert a specific biological effect. For this compound, a hypothetical pharmacophore could include:

An Aromatic Ring: The benzoic acid's phenyl group, which may engage in π-π stacking or hydrophobic interactions.

A Hydrogen Bond Acceptor: The oxygen atom of the ether linkage and the carbonyl oxygen of the ketone.

A Hydrogen Bond Donor/Anionic Center: The carboxylic acid group.

A Hydrophobic/Steric Feature: The cyclopropyl ring.

By comparing the biological activities of the synthesized analogs, researchers can deduce the importance of each of these features. For instance, if analogs lacking the carboxylic acid group are inactive, it would confirm its essential role as a pharmacophoric feature. Similarly, if replacing the cyclopropyl group with a larger group significantly diminishes activity, it would suggest a sterically constrained binding pocket.

The following table illustrates hypothetical data from such an SAR study, demonstrating how substructural changes could influence biological activity, represented here as IC₅₀ (the concentration of a substance needed to inhibit a biological process by 50%).

CompoundR1 (Benzoic Acid Position)R2 (Linker)R3 (Cycloalkyl Group)Biological Activity (IC₅₀, µM)
This compound 4-COOH-OCH₂CO-Cyclopropyl1.0
Analog 13-COOH-OCH₂CO-Cyclopropyl15.2
Analog 24-Tetrazole-OCH₂CO-Cyclopropyl5.5
Analog 34-COOH-OCH₂CH₂CO-Cyclopropyl25.0
Analog 44-COOH-OCH₂CO-Cyclobutyl8.7
Analog 54-COOH-OCH₂CO-Isopropyl50.0

This is a hypothetical data table for illustrative purposes.

From this hypothetical data, one could infer that the 4-position of the carboxylic acid is optimal, the two-carbon linker with a ketone is important, and the cyclopropyl group is preferred over other small alkyl or cycloalkyl groups.

Modulation of Biological Potency and Selectivity through Structural Variation

The ultimate goal of SAR studies is to guide the design of new compounds with improved biological potency and selectivity. Potency refers to the concentration of a drug required to produce a specific effect, while selectivity is the degree to which a drug acts on a given site relative to other sites.

Based on the initial SAR findings, medicinal chemists can make more informed structural modifications. For example, if a particular region of the molecule is found to be tolerant of substitution, it could be a site for introducing groups that enhance other properties, such as solubility or metabolic stability, without compromising biological activity.

If the initial lead compound interacts with multiple targets, structural variations can be used to enhance its selectivity for the desired target. This might be achieved by introducing steric bulk that prevents binding to the off-target protein or by modifying a functional group to favor interaction with the specific amino acid residues of the intended target. The iterative process of design, synthesis, and biological testing allows for the fine-tuning of the molecular structure to achieve the desired pharmacological profile.

Computational Chemistry and Molecular Modeling Applications

Molecular Docking Simulations for Ligand-Target Interactions and Binding Mode Prediction

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is instrumental in drug discovery for predicting how a ligand, such as 4-(2-cyclopropyl-2-oxoethoxy)benzoic acid, might interact with a biological target, typically a protein or enzyme. The process involves placing the ligand in the binding site of the target and calculating the binding affinity based on scoring functions.

For this compound, molecular docking simulations could be employed to screen its binding affinity against a wide array of therapeutic targets. For instance, studies on various benzoic acid derivatives have utilized molecular docking to evaluate their potential as inhibitors for enzymes like those from the SARS-CoV-2 main protease. nih.gov Such simulations can reveal key interactions, such as hydrogen bonds and hydrophobic interactions, between the ligand and the amino acid residues of the target's active site. nih.gov The insights gained from these simulations can help in predicting the compound's mechanism of action and can guide the design of more potent analogs.

A hypothetical molecular docking study of this compound against a target protein would involve preparing the 3D structures of both the ligand and the protein, defining the binding site, and then using docking software to predict the binding mode and affinity. The results would typically be presented in a table format, as shown below.

Target ProteinBinding Affinity (kcal/mol)Key Interacting ResiduesPredicted Interaction Types
Hypothetical Target 1---
Hypothetical Target 2---
Hypothetical Target 3---
(Note: This table is illustrative as specific docking data for this compound is not available.)

Quantum Chemical Calculations for Electronic and Steric Properties (e.g., QTAIM, NBO)

Quantum chemical calculations, based on the principles of quantum mechanics, are used to determine the electronic structure and properties of molecules. Techniques such as Quantum Theory of Atoms in Molecules (QTAIM) and Natural Bond Orbital (NBO) analysis provide deep insights into the chemical bonding, charge distribution, and reactivity of a compound.

For this compound, these calculations can elucidate its electronic and steric properties, which are crucial for its interaction with biological targets. QTAIM can be used to analyze the electron density to characterize the nature of chemical bonds and non-covalent interactions. NBO analysis can provide information about charge transfer interactions and the hybridization of atomic orbitals. Such studies have been performed on other benzoic acid derivatives to understand their chemical reactivity and structural characteristics.

The results from these calculations, such as molecular orbital energies (HOMO and LUMO), electrostatic potential maps, and atomic charges, are valuable for understanding the molecule's reactivity and its ability to participate in various interactions.

PropertyCalculated ValueMethod/Basis Set
HOMO Energy --
LUMO Energy --
Dipole Moment --
NBO Charges (Selected Atoms) --
(Note: This table is illustrative as specific quantum chemical calculation data for this compound is not available.)

Molecular Dynamics Simulations for Conformational Landscapes and Binding Dynamics

Molecular dynamics (MD) simulations are a computational method for studying the physical movement of atoms and molecules over time. These simulations provide a dynamic view of molecular systems, allowing for the exploration of conformational changes, binding pathways, and the stability of ligand-protein complexes.

In the context of this compound, MD simulations could be used to investigate its conformational flexibility in different environments, such as in aqueous solution or when bound to a protein. By simulating the ligand-target complex over a period of time, researchers can assess the stability of the binding pose predicted by molecular docking and observe any conformational changes that may occur. nih.gov This information is crucial for a more accurate understanding of the binding dynamics and for refining the design of potential drug candidates.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Analysis

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to establish a mathematical relationship between the chemical structure of a compound and its biological activity. nih.gov By analyzing a series of compounds with known activities, QSAR models can be developed to predict the activity of new, untested compounds.

For this compound, a QSAR study would involve a dataset of structurally related benzoic acid derivatives with measured biological activity against a specific target. nih.govnih.gov Various molecular descriptors, representing the physicochemical properties of the molecules, would be calculated. Statistical methods are then used to build a model that correlates these descriptors with the observed activity. nih.gov Such models can be used to predict the biological activity of this compound and to guide the synthesis of new derivatives with potentially improved potency. benthamdirect.com

QSAR Model ParameterValueDescription
R² (Coefficient of Determination) -Indicates the proportion of the variance in the dependent variable that is predictable from the independent variable(s).
Q² (Cross-validated R²) -A measure of the predictive ability of the model.
Key Molecular Descriptors -The molecular properties found to be most influential on the biological activity.
(Note: This table is illustrative as specific QSAR modeling data for this compound is not available.)

Future Research Directions and Applications in Chemical Biology

Discovery of Novel Biological Targets and Mechanistic Pathways

The exploration of 4-(2-cyclopropyl-2-oxoethoxy)benzoic acid's biological effects is a key area for future research. The presence of the phenoxyacetic acid core is significant, as derivatives of this scaffold are known to exhibit a wide range of pharmacological activities, including anti-inflammatory, antimicrobial, and anticancer properties. jetir.orgjetir.orgnih.gov For instance, some phenoxyacetic acid derivatives have been identified as agonists for the free fatty acid receptor 1 (FFA1), a target for type 2 diabetes treatment. nih.gov This suggests that this compound could be screened against a panel of receptors and enzymes to identify novel biological targets.

Furthermore, benzoic acid and its derivatives have a long history in medicinal chemistry, with applications ranging from food preservation to cancer therapy. preprints.orgwikipedia.orgijcrt.org The cyclopropyl (B3062369) group, known for its unique electronic properties and ability to introduce conformational rigidity, is a feature of various biologically active molecules, including enzyme inhibitors and receptor antagonists. unl.ptnih.gov The combination of these fragments in one molecule could lead to synergistic effects or novel mechanisms of action. Future research should therefore focus on high-throughput screening and target identification studies to uncover the specific cellular components with which this compound interacts. Mechanistic studies would then be essential to elucidate the pathways through which it exerts any observed biological effects.

Development as a Chemical Probe for Elucidating Biological Processes

Should this compound be found to interact with a specific biological target with high affinity and selectivity, it could be developed into a valuable chemical probe. Chemical probes are small molecules used to study the function of proteins and other biomolecules in living systems. The structural features of this compound, including the carboxylic acid group, offer opportunities for modification to introduce reporter tags, such as fluorescent dyes or affinity labels, without abolishing its biological activity.

The development of such probes would enable researchers to visualize the subcellular localization of its target, track its movement within cells, and identify interacting partners. This would provide deeper insights into the biological processes modulated by the target. The versatility of the benzoic acid scaffold allows for synthetic modifications that could be used to create a library of probes with varying properties, further enhancing their utility in chemical biology research. ontosight.ai

Advanced Functionalization for Specialized Research Applications (e.g., material science building blocks)

Beyond its potential in chemical biology, this compound holds promise as a versatile building block for the synthesis of more complex molecules and materials. The presence of a carboxylic acid and a ketone group provides two distinct points for chemical modification. This dual functionality makes it an attractive starting material for creating novel polymers, metal-organic frameworks (MOFs), or other advanced materials. ontosight.aibldpharm.com

The cyclopropyl ketone moiety is particularly interesting from a synthetic standpoint, as it can participate in a variety of chemical transformations to create diverse molecular architectures. nbinno.comacs.org For example, the benzoic acid group could be used to anchor the molecule to a solid support for use in combinatorial chemistry or as a monomer in polymerization reactions. The exploration of its reactivity and the development of synthetic methodologies to incorporate this compound into larger structures could open up new applications in materials science, agrochemicals, and pharmaceuticals. ontosight.ai

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing 4-(2-Cyclopropyl-2-oxoethoxy)benzoic acid, and how can reaction conditions be optimized?

  • Methodological Answer : Synthesis typically involves multi-step routes, starting with functionalization of the benzoic acid core. Key steps include:

  • Etherification : Coupling 4-hydroxybenzoic acid with a cyclopropyl ketone precursor (e.g., 2-cyclopropyl-2-oxoethyl bromide) under basic conditions (e.g., K₂CO₃ in DMF) to form the ether linkage .
  • Protection/Deprotection : Use of acid-labile protecting groups (e.g., tert-butyl esters) for the carboxylic acid during reactive steps to prevent side reactions .
  • Optimization : Adjust solvent polarity (e.g., DMF vs. THF), temperature (60–80°C), and stoichiometry (1.2–1.5 equivalents of cyclopropyl ketone precursor) to enhance yields. Monitor progress via TLC or HPLC .

Q. Which spectroscopic techniques are most effective for structural confirmation, and how can conflicting data be resolved?

  • Methodological Answer :

  • NMR : ¹H and ¹³C NMR to identify key signals:
  • Benzoic acid proton (δ 12–13 ppm, broad singlet).
  • Cyclopropyl protons (δ 1.0–1.5 ppm, multiplet) and ketone carbonyl (δ 200–210 ppm in ¹³C) .
  • FT-IR : Confirm ester/ketone (C=O stretch at ~1700 cm⁻¹) and carboxylic acid (O-H stretch at 2500–3000 cm⁻¹) .
  • Resolution of Contradictions : Cross-validate with high-resolution mass spectrometry (HRMS) for molecular ion confirmation and X-ray crystallography for absolute configuration (if crystalline) .

Q. What are the primary reactivity trends of the cyclopropyl-ketone moiety in this compound?

  • Methodological Answer :

  • Electrophilic Reactivity : The ketone group is susceptible to nucleophilic attack (e.g., Grignard reagents or hydride reductions). The cyclopropyl ring’s strain enhances reactivity in ring-opening reactions under acidic/basic conditions .
  • Stability Considerations : Avoid prolonged exposure to strong bases (risk of cyclopropane ring cleavage) or UV light (ketone photodegradation). Stabilize solutions in inert atmospheres and dark storage .

Advanced Research Questions

Q. How can computational modeling aid in predicting the compound’s crystal packing and intermolecular interactions?

  • Methodological Answer :

  • Software Tools : Use Mercury or CrystalExplorer to simulate hydrogen-bonding networks based on analogous structures (e.g., 2-(2-Ethoxy-2-oxoacetamido)benzoic acid, which forms O–H⋯O and C–H⋯O bonds in chains ).
  • Parameters : Input experimental unit cell dimensions (if available) and optimize van der Waals interactions. Compare simulated vs. experimental PXRD patterns to validate packing models .

Q. What mechanistic insights explain the compound’s behavior in nucleophilic aromatic substitution (NAS) reactions?

  • Methodological Answer :

  • Activation Analysis : The electron-withdrawing nature of the cyclopropyl-ketone group meta-directs electrophiles to the benzoic acid ring’s para position. Monitor substituent effects via Hammett plots using derivatives with varying substituents .
  • Kinetic Studies : Perform time-resolved NMR or UV-Vis spectroscopy to track intermediate formation (e.g., Meisenheimer complexes) in NAS reactions with amines or thiols .

Q. How can researchers address discrepancies in biological activity data across different assay systems?

  • Methodological Answer :

  • Standardization : Use a common positive control (e.g., aspirin for cyclooxygenase inhibition assays) across studies.
  • Assay-Specific Optimization : Adjust pH (carboxylic acid ionization affects bioavailability) and solvent (DMSO vs. aqueous buffers) to match physiological conditions .
  • Data Normalization : Express activity as IC₅₀ values relative to internal standards to account for inter-assay variability .

Q. What strategies mitigate decomposition of the cyclopropyl-ketone group during long-term storage?

  • Methodological Answer :

  • Storage Conditions : Store as a lyophilized powder under argon at –20°C. Avoid aqueous solutions unless buffered at pH 4–6 (prevents ketone hydration) .
  • Stabilizers : Add radical scavengers (e.g., BHT) to solid forms to prevent oxidative degradation. Confirm stability via accelerated aging studies (40°C/75% RH for 4 weeks) with HPLC monitoring .

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4-(2-Cyclopropyl-2-oxoethoxy)benzoic acid
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4-(2-Cyclopropyl-2-oxoethoxy)benzoic acid

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.